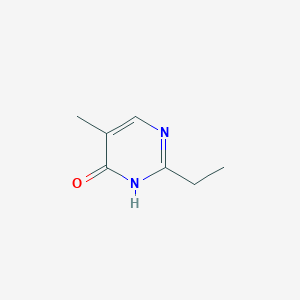

2-Ethyl-5-methylpyrimidin-4(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

192631-47-3 |

|---|---|

Molecular Formula |

C7H10N2O |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

2-ethyl-5-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H10N2O/c1-3-6-8-4-5(2)7(10)9-6/h4H,3H2,1-2H3,(H,8,9,10) |

InChI Key |

VPLWQGMFSSWEIA-UHFFFAOYSA-N |

SMILES |

CCC1=NC=C(C(=O)N1)C |

Canonical SMILES |

CCC1=NC=C(C(=O)N1)C |

Origin of Product |

United States |

Foundational & Exploratory

2-Ethyl-5-methylpyrimidin-4(1H)-one: Structural Analysis and Synthetic Methodology

[2][3]

Executive Summary

2-Ethyl-5-methylpyrimidin-4(1H)-one (also known as 2-ethyl-5-methyl-4-hydroxypyrimidine) is a substituted pyrimidine derivative characterized by an ethyl group at the C2 position and a methyl group at the C5 position.[2][3] It belongs to the class of pyrimidin-4-ones , which are critical pharmacophores in medicinal chemistry, serving as core scaffolds for kinase inhibitors, antiviral agents, and GPCR ligands.[2] This guide explores its tautomeric identity, synthetic pathways via amidine condensation, and physicochemical profiling.

Chemical Identity & Structural Analysis[2][3][4][5][6][7][8]

Nomenclature and Identifiers[6][7][9][10]

-

Alternative Names: 2-Ethyl-5-methyl-4-hydroxypyrimidine; 2-Ethyl-5-methyl-4-pyrimidone.[2][3]

-

Molecular Formula: C₇H₁₀N₂O

-

Molecular Weight: 138.17 g/mol

-

SMILES: CCC1=NC(=O)C(C)=CN1 (Lactam form)[3]

Tautomeric Equilibrium

A defining feature of 4-substituted pyrimidines is the lactam-lactim tautomerism .[2] In the solid state and in polar solvents (like DMSO or water), the lactam (4(1H)-one) form predominates due to the stabilization provided by the amide resonance and intermolecular hydrogen bonding.[3] In the gas phase or non-polar solvents, the lactim (4-hydroxy) form may be observed.

Key Structural Features:

-

Lactam Form (Dominant): Protonated at N1, Carbonyl at C4.

-

Lactim Form (Minor): Aromatic pyrimidine ring, Hydroxyl at C4.

Figure 1: Tautomeric equilibrium between the lactam (left) and lactim (right) forms.[3] The equilibrium strongly favors the lactam in biological media.[2]

Physicochemical Profiling

Understanding the physical properties is essential for handling and formulation. While specific experimental data for this exact analog can be sparse, properties are reliably predicted based on the 2,5-disubstituted pyrimidinone class.

| Property | Value / Description | Note |

| Physical State | Crystalline Solid | Typically white to off-white powder.[2][3] |

| Melting Point | 160°C – 190°C (Predicted) | Analogs (e.g., 2-methylpyrimidin-4-one) melt >200°C; alkyl chains lower MP.[2][3] |

| Solubility | DMSO, Methanol, Ethanol | High solubility in polar organic solvents. |

| Water Solubility | Moderate | Alkyl chains (Ethyl/Methyl) reduce polarity compared to unsubstituted pyrimidinone. |

| pKa (Acidic) | ~9.0 – 9.5 | Deprotonation of N1-H (Lactam) or O-H (Lactim).[3] |

| pKa (Basic) | ~2.5 – 3.0 | Protonation of N3. |

| LogP | ~0.8 – 1.2 | Lipophilic enough for membrane permeability but retains water solubility. |

Synthetic Methodologies

The most robust synthesis of 2-ethyl-5-methylpyrimidin-4(1H)-one involves the condensation of Propionamidine (providing the C2-ethyl and N1/N3 atoms) with a three-carbon electrophile, typically Ethyl 2-formylpropionate (providing C4, C5-methyl, and C6).[2][3]

Retrosynthetic Analysis[2][3]

-

Fragment A (Amidine): Propionamidine (generated from Propionitrile).[3]

-

Fragment B (Electrophile): Ethyl 2-formylpropionate (or Ethyl 2-methyl-3-oxopropanoate).[2][3]

Detailed Experimental Protocol

Step 1: Preparation of Propionamidine Hydrochloride

-

Reagents: Propionitrile (1.0 eq), Anhydrous Ethanol (1.1 eq), HCl gas.

-

Procedure: Dissolve propionitrile in ethanol. Bubble dry HCl gas at 0°C to form the imidate ester hydrochloride. Treat with ethanolic ammonia to yield Propionamidine HCl.

Step 2: Cyclocondensation

-

Reagents: Propionamidine HCl (1.0 eq), Ethyl 2-formylpropionate (1.1 eq), Sodium Ethoxide (2.5 eq), Ethanol (Solvent).[3]

-

Procedure:

-

Dissolve Sodium metal in anhydrous ethanol to generate NaOEt.

-

Add Propionamidine HCl and stir for 30 min to liberate the free base.

-

Dropwise add Ethyl 2-formylpropionate.

-

Reflux the mixture for 4–6 hours. Monitoring by TLC (MeOH:DCM 1:9) usually shows the disappearance of the amidine.

-

Concentrate the solvent under reduced pressure.[4]

-

-

Workup:

-

Dissolve the residue in minimal water.

-

Neutralize/Acidify carefully with Acetic Acid or dilute HCl to pH ~6–7 to precipitate the product.

-

Filter the solid, wash with cold water and diethyl ether.

-

Purification: Recrystallize from Ethanol/Water or Ethyl Acetate.

-

Figure 2: Synthetic pathway via condensation of an amidine and a beta-formyl ester.[2][3]

Spectroscopic Characterization

Verification of the structure requires analysis of the substitution pattern (Ethyl vs Methyl positions).

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.0+ ppm (br s, 1H): NH (Lactam proton, exchangeable with D₂O).

-

δ 7.6 – 7.8 ppm (s, 1H): H -6 (Proton at C6).[3] Appears as a singlet or fine quartet due to long-range coupling with C5-Me.[2]

-

δ 2.4 – 2.5 ppm (q, 2H): –CH ₂–CH₃ (Ethyl methylene).

-

δ 1.8 – 2.0 ppm (s, 3H): C5–CH ₃ (Methyl group).

-

δ 1.1 – 1.2 ppm (t, 3H): –CH₂–CH ₃ (Ethyl methyl).

-

Mass Spectrometry (MS)

Pharmaceutical Applications & Handling

Drug Discovery Utility

The 2-ethyl-5-methylpyrimidin-4(1H)-one scaffold is a versatile intermediate:

-

Kinase Inhibition: The C4-carbonyl and N3-nitrogen motif functions as a hinge-binding element in ATP-competitive kinase inhibitors.[2][3]

-

Chlorination: Treatment with POCl₃ converts the 4-one to a 4-chloro derivative , a highly reactive electrophile for S_NAr reactions to introduce amines (e.g., to make 4-amino-pyrimidines).[2][3]

Safety and Storage[3]

-

Handling: Standard PPE (gloves, goggles). Avoid inhalation of dust.

-

Storage: Store in a cool, dry place. Hygroscopic nature is possible; keep container tightly sealed.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.[5]

References

- Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience. (Foundational text on pyrimidine synthesis and tautomerism).

- Organic Syntheses. (Various volumes).

-

PubChem Compound Summary. "Ethyl 2-formylpropionate" (Precursor).[3] Link

- Bagley, M. C., et al. (2001). "A new one-step synthesis of pyridines and pyrimidines." Tetrahedron Letters.

Sources

- 1. 2-Ethyl-5-methylpyridine (CAS 18113-81-0) [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Reaction mass of 2-ethyl-2-[[3-(2-methylaziridin-1-yl)propionyl]methyl]propane-1,3-diyl bis(2-methylaziridine-1-propionate) and 2,2-bis({[3-(2-methylaziridin-1-yl)propanoyl]oxy}methyl)butyl 3-[2,2-bis({[3-(2-methylaziridin-1-yl)propanoyl]oxy}methyl)butoxy]propanoate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 5-Ethyl-2-methylpyridine | CAS#:104-90-5 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Substituted-5-Methylpyrimidin-4-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for 2-ethyl-5-methylpyrimidin-4-ol

In the landscape of medicinal chemistry and drug discovery, the pyrimidine scaffold is of paramount importance, forming the core of numerous therapeutic agents.[1][2] This guide was initially conceived to provide a comprehensive overview of 2-ethyl-5-methylpyrimidin-4-ol. However, an extensive search of chemical databases, including CAS registries, did not yield a specific entry for this particular derivative. This suggests that 2-ethyl-5-methylpyrimidin-4-ol may be a novel compound or one that is not yet widely reported in the scientific literature.

Rather than concluding our investigation, this finding presents a unique opportunity to delve into the fundamental chemistry required to synthesize and characterize such a molecule. This guide, therefore, has been structured to provide researchers with the foundational knowledge and practical methodologies to build this and similar pyrimidin-4-ol derivatives from the ground up. We will explore the synthesis of the pyrimidine core, the introduction of substituents at the 2 and 5 positions, and the analytical techniques required for characterization, drawing upon established protocols for closely related and structurally analogous compounds.

The Pyrimidin-4-ol Core: A Privileged Scaffold in Drug Discovery

The pyrimidine ring is a heterocyclic aromatic organic compound similar to pyridine. The pyrimidin-4-ol core, in particular, is a recurring motif in a wide array of biologically active molecules, including antivirals, anticancer agents, and central nervous system modulators.[1][3] Its prevalence stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets.

Tautomerism of Pyrimidin-4-ols

It is crucial for any researcher working with pyrimidin-4-ols to understand their tautomeric nature. The hydroxyl form (pyrimidin-4-ol) exists in equilibrium with its keto form (pyrimidin-4(3H)-one). The position of this equilibrium is influenced by factors such as the solvent, pH, and the nature of other substituents on the ring. For the purpose of this guide, we will primarily refer to the pyrimidin-4-ol nomenclature, but it is implied that the keto tautomer is also present and may be the dominant form under certain conditions.

Retrosynthetic Analysis: A Roadmap to 2-ethyl-5-methylpyrimidin-4-ol

A retrosynthetic approach provides a logical framework for planning the synthesis of a target molecule. Below is a plausible retrosynthetic disconnection for 2-ethyl-5-methylpyrimidin-4-ol.

Caption: Retrosynthetic analysis of 2-ethyl-5-methylpyrimidin-4-ol.

This analysis suggests that the target molecule can be constructed through the condensation of an ethyl amidine with a β-keto ester, a classic approach to pyrimidine synthesis known as the Biginelli reaction or a related variant.

Synthesis of Key Intermediates

Preparation of Ethyl Amidine

Ethyl amidine can be prepared from the corresponding nitrile, propionitrile, via the Pinner reaction. This involves treating the nitrile with an alcohol in the presence of a strong acid to form an imidate, which is then reacted with ammonia to yield the amidine.

Synthesis of Ethyl 3-oxo-2-methylbutanoate

This β-keto ester can be synthesized through the acylation of the enolate of a methylmalonic ester derivative with an acetyl halide, followed by decarboxylation.

The Core Reaction: Pyrimidine Ring Formation

The condensation of the ethyl amidine with the β-keto ester, ethyl 3-oxo-2-methylbutanoate, is the key step in forming the pyrimidin-4-ol ring. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.

General Experimental Protocol for Pyrimidine Synthesis

-

Preparation of the Reaction Mixture: To a solution of sodium ethoxide in absolute ethanol, add equimolar amounts of ethyl amidine hydrochloride and ethyl 3-oxo-2-methylbutanoate.

-

Reaction Conditions: The reaction mixture is typically stirred at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a dilute acid, and the product is extracted with an organic solvent.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Introducing Substituents: The Case of 2-Chloro-5-methylpyrimidin-4-ol

While the direct synthesis of 2-ethyl-5-methylpyrimidin-4-ol is proposed above, it is instructive to consider the synthesis of a closely related, documented compound: 2-chloro-5-methylpyrimidin-4-ol (CAS Number: 1246763-80-3).[4] This derivative provides a practical example of a substituted pyrimidin-4-ol and highlights a versatile synthetic handle—the chlorine atom at the 2-position.

The synthesis of 2-chloro-5-methylpyrimidin-4-ol would likely proceed from a precursor such as 2,4-dichloro-5-methylpyrimidine, which can be selectively hydrolyzed at the 4-position. The remaining chlorine at the 2-position is then available for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities, including an ethyl group via organometallic coupling reactions (e.g., Suzuki or Stille coupling).

Caption: Synthetic utility of 2-chloro-5-methylpyrimidin-4-ol.

Analytical Characterization

Once the target compound is synthesized, its identity and purity must be confirmed through a suite of analytical techniques.

| Technique | Expected Observations for 2-ethyl-5-methylpyrimidin-4-ol |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (C8H12N2O) would be observed. Fragmentation patterns can provide further structural information. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Distinct signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the pyrimidine ring proton. The OH proton may be a broad singlet. |

| ¹³C NMR: Resonances for all eight carbon atoms in their unique chemical environments. | |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch (broad), C-H stretches (aliphatic and aromatic), C=C and C=N stretches of the pyrimidine ring, and C-O stretch. |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak under various mobile phase conditions would indicate high purity. |

Potential Applications in Drug Development

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry.[2] Derivatives of pyrimidin-4-ol have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: As inhibitors of various kinases.[3]

-

Antiviral Agents: As nucleoside analogs that interfere with viral replication.

-

Central Nervous System (CNS) Agents: Modulating neurotransmitter receptors.

The introduction of an ethyl group at the 2-position and a methyl group at the 5-position of the pyrimidin-4-ol core can influence the molecule's steric and electronic properties, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic profiles.

Conclusion and Future Directions

While a direct CAS number for 2-ethyl-5-methylpyrimidin-4-ol remains elusive, this guide has provided a comprehensive, technically-grounded framework for its synthesis and characterization. By leveraging established methodologies for pyrimidine synthesis and drawing parallels with known derivatives, researchers are well-equipped to explore this and other novel pyrimidin-4-ol compounds. The versatility of the pyrimidine core, coupled with the potential for diverse functionalization, ensures that this class of molecules will continue to be a fertile ground for discovery in the field of drug development.

References

-

PubChem. (n.d.). 2-Ethyl-5-methylpyridine. Retrieved from [Link]

- Moioli, E., Schmid, L., Wasserscheid, P., & Freund, H. (2017). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. Reaction Chemistry & Engineering, 2(5), 754-764.

-

ResearchGate. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. Retrieved from [Link]

-

RSC Publishing. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Retrieved from [Link]

- Jubilant Ingrevia Limited. (n.d.).

- Google Patents. (n.d.). US3846435A - Process for the production of 2-methyl-5-ethyl pyridine.

-

PubChem. (n.d.). 2-Ethyl-5-methylpyrazine. Retrieved from [Link]

-

Wikipedia. (n.d.). 5-Ethyl-2-methylpyridine. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

PMC. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]

-

MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

- Fisher Scientific. (2012).

-

PubChem. (n.d.). 2-Chloro-5-methylpyrimidin-4-ol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved from [Link]

- Farmacia Journal. (n.d.). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS.

-

MySkinRecipes. (n.d.). 2-Ethyl-5-methylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethyl-5-methylheptan-2-ol. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chloro-5-methylpyrimidin-4-ol | C5H5ClN2O | CID 49783283 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Condensation Reaction of Ethyl 2-Methylacetoacetate with Amidines for the Synthesis of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The condensation reaction between β-ketoesters, such as ethyl 2-methylacetoacetate, and amidines is a cornerstone of heterocyclic chemistry, providing a versatile and efficient pathway to a wide array of substituted pyrimidines. These nitrogen-containing heterocycles are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This guide provides an in-depth exploration of this reaction, covering the underlying mechanistic principles, detailed experimental protocols, and critical considerations for successful synthesis and product diversification. We delve into the nuances of catalyst selection, reaction optimization, and troubleshooting, offering a comprehensive resource for both seasoned researchers and those new to the field.

Introduction

Pyrimidines are a class of heterocyclic aromatic compounds that form the backbone of nucleic acids, DNA and RNA, making them fundamental to all life. Their derivatives are integral components of numerous pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The classical Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, remains one of the most reliable and adaptable methods for constructing the pyrimidine ring.[1][2]

This application note focuses specifically on the use of ethyl 2-methylacetoacetate as the β-dicarbonyl component. The presence of the methyl group at the α-position introduces a key point of substitution in the resulting pyrimidine ring, offering a direct route to more complex and functionally diverse molecules. We will explore the reaction with various amidines, including simple alkyl- and arylamidines, as well as guanidine, to showcase the breadth of this synthetic strategy.

Reaction Mechanism and Scientific Rationale

The condensation of ethyl 2-methylacetoacetate with an amidine proceeds through a [3+3] cycloaddition pathway, a variant of the Pinner reaction.[1] The reaction is typically catalyzed by either an acid or a base, which plays a crucial role in activating the reactants and facilitating the key bond-forming steps.

The generally accepted mechanism involves the following key steps:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amidine nitrogen atoms on the more electrophilic ketone carbonyl of the ethyl 2-methylacetoacetate. This step is often facilitated by an acid catalyst, which protonates the carbonyl oxygen, increasing its electrophilicity.

-

Tetrahedral Intermediate Formation: This initial attack forms a tetrahedral intermediate.

-

Dehydration: The intermediate readily loses a molecule of water to form a more stable enamine or imine intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the amidine then acts as a nucleophile, attacking the ester carbonyl carbon in an intramolecular fashion. This step closes the six-membered ring.

-

Elimination: The resulting cyclic intermediate eliminates a molecule of ethanol to afford the final aromatic pyrimidine product.

The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. While traditional methods often employ strong acids or bases, modern protocols have explored milder and more environmentally benign catalysts.[3]

Visualization of the Reaction Pathway

To better illustrate the mechanistic steps, a Graphviz diagram is provided below.

Sources

Functionalization of 2-ethyl-5-methylpyrimidin-4(1H)-one at C-6 position

Application Note: Strategic Functionalization of 2-Ethyl-5-methylpyrimidin-4(1H)-one at the C-6 Position

Strategic Overview & Chemical Logic

The scaffold 2-ethyl-5-methylpyrimidin-4(1H)-one represents a privileged pharmacophore found in various antihypertensive (angiotensin II receptor antagonists) and antiviral agents. While the C-2 (ethyl) and C-5 (methyl) positions are fixed alkyl groups, the C-6 position remains the primary vector for late-stage diversification.

However, functionalizing C-6 is synthetically non-trivial due to two competing electronic factors:

-

Electron Deficiency: The pyrimidinone ring is electron-poor, making classical electrophilic aromatic substitution (SEAr) difficult without harsh forcing conditions that may degrade the alkyl side chains.

-

Tautomeric Ambiguity: The substrate exists in equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. The acidic N-H proton (pKa ~9.5) must be managed to prevent catalyst poisoning or side reactions.

The Solution: This guide details two orthogonal, self-validating protocols to bypass these limitations:

-

Protocol A (Nucleophilic): Directed Ortho-Lithiation (DoM) for high-precision C-C bond formation (Introduction of Iodine, Aldehydes, Carboxyls).

-

Protocol B (Radical): Minisci-Type Alkylation for direct attachment of alkyl/cycloalkyl fragments without pre-functionalization.

Decision Matrix: Selecting the Right Pathway

The choice of method depends entirely on the desired moiety at C-6.

Figure 1: Decision tree for selecting the optimal functionalization strategy based on the target moiety.

Protocol A: Directed Ortho-Lithiation (DoM)

Mechanism: This method utilizes the inherent acidity of the C-6 proton. However, the N-H proton is more acidic. Therefore, we must first protect the nitrogen (or oxygen, depending on tautomer) to direct the lithiation to C-6. We utilize the SEM (2-(Trimethylsilyl)ethoxymethyl) group for its stability and directing ability.

Reagents:

-

Substrate: 2-ethyl-5-methylpyrimidin-4(1H)-one

-

Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) – Crucial: Do not use n-BuLi directly for lithiation, as it acts as a nucleophile attacking the C=N bond. LiTMP acts purely as a base.

-

Electrophile: Iodine (

), Benzaldehyde, or DMF.

Step-by-Step Methodology

Phase 1: N-Protection (SEM-Cl)

-

Suspend substrate (10 mmol) in dry DMF (20 mL) at 0°C under Argon.

-

Add NaH (60% dispersion, 12 mmol) portion-wise. Stir for 30 min until gas evolution ceases (Formation of Sodium salt).

-

Dropwise add SEM-Cl (11 mmol).

-

Warm to RT and stir for 2 hours.

-

QC Check: TLC should show a non-polar spot. MS should show [M+H] + 130 Da.

Phase 2: C-6 Lithiation & Trapping

-

Preparation of LiTMP: In a separate flame-dried flask, dissolve 2,2,6,6-tetramethylpiperidine (1.2 equiv) in dry THF at -78°C. Add n-BuLi (1.2 equiv) dropwise. Stir for 30 min at 0°C, then cool back to -78°C.

-

Lithiation: Dissolve the SEM-protected pyrimidinone (from Phase 1) in dry THF. Add dropwise to the LiTMP solution at -78°C.

-

Critical Parameter: Maintain temp < -70°C. The C-6 lithio-species is unstable at higher temperatures.

-

Observation: The solution often turns deep yellow/orange indicating anion formation.

-

-

Quench: After 1 hour at -78°C, add the Electrophile (e.g.,

in THF or DMF) rapidly. -

Workup: Allow to warm to RT. Quench with sat.

. Extract with EtOAc.

Phase 3: Deprotection (Optional)

-

Treat the crude product with TBAF in THF (1M, 3 equiv) at reflux or TFA/DCM to remove the SEM group if the free NH is required.

Data Summary Table: Typical Electrophiles

| Electrophile | Product at C-6 | Yield (Isolated) | Notes |

| Iodine ( | Iodide (-I) | 78-85% | Versatile precursor for Suzuki couplings. |

| DMF | Formyl (-CHO) | 65-72% | Useful for reductive amination. |

| Benzaldehyde | Secondary Alcohol | 60-68% | Diastereomeric mixture possible. |

| Carboxylic Acid | 55-60% | Requires careful pH control during workup. |

Protocol B: Minisci Radical Alkylation

Mechanism: This "innate" functionalization relies on the electron-deficient nature of the pyrimidine ring. Alkyl radicals (generated from carboxylic acids or alkyl halides) attack the C-6 position (the most electron-deficient carbon available) followed by oxidation to restore aromaticity.

Advantages: No protection required; tolerates water/air; uses cheap reagents.

Reagents:

-

Substrate: 2-ethyl-5-methylpyrimidin-4(1H)-one

-

Radical Source: Alkyl Carboxylic Acid (e.g., Cyclobutanecarboxylic acid) or Alkyl Halide.

-

Catalyst/Oxidant: Silver Nitrate (

) / Ammonium Persulfate (

Step-by-Step Methodology

-

Setup: Dissolve substrate (1.0 equiv) in a solvent mixture of

:CH_3CN$ (1:1) or-

Note: Acidic media (TFA) protonates the N1/N3, making the ring more electron-deficient and reactive toward nucleophilic radicals.

-

-

Addition: Add the Alkyl Carboxylic Acid (3.0 equiv).

-

Catalyst: Add

(0.2 equiv). -

Initiation: Heat to 60-80°C. Add

(3.0 equiv) dissolved in water dropwise over 20 minutes.-

Why dropwise? To prevent radical recombination (dimerization of the alkyl group) before it attacks the ring.

-

-

Monitoring: Evolution of

gas is observed. Reaction is usually complete in 1-2 hours. -

Workup: Basify with

(carefully!) to pH ~8. Extract with DCM.[1]

Analytical Validation (QC)

To confirm regioselectivity at C-6 (vs C-2 or N-alkylation), use HMBC NMR .

-

1H NMR: Look for the disappearance of the singlet at ~7.8 - 8.2 ppm (the C-6 proton).

-

HMBC Correlations:

-

The C-5 Methyl protons (singlet, ~2.1 ppm) should show a strong correlation to C-5 and C-6.

-

In the product, the new substituent at C-6 should show a correlation to C-5, confirming adjacent placement.

-

Visualizing the Workflow

Figure 2: Step-by-step workflow for the Directed Ortho-Lithiation (DoM) protocol.

References

-

Directed Lithiation of Pyrimidines

-

C-6 Fluorinated/Alkylated Pyrimidines

- Title: Novel C-6 fluorinated acyclic side chain pyrimidine derivatives: synthesis...

- Source: Journal of Medicinal Chemistry (via PubMed), 2007.

-

URL:[Link]

- Relevance: Validates the lithiation strategy for introducing alkyl/fluoroalkyl chains

-

Minisci Reaction on Pyrimidines

-

Pd-Catalyzed C-H Arylation

Sources

- 1. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ligand-Enabled C6-Selective C-H Arylation of Pyrrolo[2,3- d] Pyrimidine Derivatives with Pd Catalysts: An Approach to the Synthesis of EGFR Inhibitor AEE-788 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Ethyl-5-methylpyrimidin-4(1H)-one as a Key Intermediate in Agrochemical Synthesis

Introduction: The Strategic Importance of Pyrimidinone Scaffolds in Modern Agrochemicals

The pyrimidine core is a privileged scaffold in medicinal and agricultural chemistry, forming the backbone of numerous bioactive compounds. Within the realm of agrochemicals, substituted pyrimidines, particularly the anilinopyrimidine class of fungicides, have demonstrated significant efficacy in controlling a broad spectrum of plant pathogens. These fungicides, such as pyrimethanil and cyprodinil, are vital tools for integrated pest management in various crops. Their mode of action often involves the inhibition of essential fungal enzymes, like methionine biosynthesis, which is crucial for fungal growth and infection.[1]

The synthesis of these complex agrochemicals relies on the availability of versatile and strategically functionalized intermediates. 2-Ethyl-5-methylpyrimidin-4(1H)-one is a prime example of such a key building block. Its specific substitution pattern—an ethyl group at the 2-position and a methyl group at the 5-position—pre-organizes the core structure for elaboration into highly active anilinopyrimidine fungicides. The 4-oxo functionality serves as a handle for conversion to a leaving group, typically a chloride, which then allows for the crucial introduction of the substituted aniline moiety via nucleophilic aromatic substitution.

This document provides a comprehensive guide for researchers and process chemists on the synthesis and application of 2-ethyl-5-methylpyrimidin-4(1H)-one. We will present detailed, field-tested protocols for its synthesis, its conversion to the key chloro-intermediate, and its subsequent elaboration into a model anilinopyrimidine fungicide. The causality behind experimental choices and self-validating aspects of the protocols are emphasized to ensure robust and reproducible outcomes.

Synthetic Workflow Overview

The overall synthetic strategy is a three-step process, commencing with the construction of the pyrimidinone ring, followed by chlorination, and culminating in the final nucleophilic aromatic substitution.

Caption: Proposed synthetic workflow for anilinopyrimidine fungicides.

Part 1: Synthesis of 2-Ethyl-5-methylpyrimidin-4(1H)-one

The construction of the pyrimidinone ring is achieved through a classical cyclocondensation reaction. This approach involves the reaction of a β-enamino ester with an amidine, which is a robust and well-established method for the synthesis of substituted pyrimidinones.[2][3]

Protocol 1: Synthesis of 2-Ethyl-5-methylpyrimidin-4(1H)-one

This protocol details the base-mediated cyclocondensation of ethyl 3-aminobut-2-enoate with propionamidine hydrochloride. The enamino ester provides the C4, C5, C6, and N1 atoms of the pyrimidine ring, while the amidine supplies the C2 and N3 atoms.

Materials and Reagents:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| Ethyl 3-aminobut-2-enoate | 7318-00-5 | 129.16 | 1.0 |

| Propionamidine hydrochloride | 10455-83-1 | 108.57 | 1.1 |

| Sodium ethoxide (21% in ethanol) | 141-52-6 | 68.05 | 2.2 |

| Anhydrous Ethanol | 64-17-5 | 46.07 | Solvent |

| Glacial Acetic Acid | 64-19-7 | 60.05 | For neutralization |

| Deionized Water | 7732-18-5 | 18.02 | For workup |

| Ethyl Acetate | 141-78-6 | 88.11 | For extraction |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | For drying |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethyl 3-aminobut-2-enoate (12.9 g, 0.1 mol) and propionamidine hydrochloride (11.9 g, 0.11 mol).

-

Add anhydrous ethanol (100 mL) to the flask and stir the suspension.

-

Slowly add a 21% solution of sodium ethoxide in ethanol (75 mL, approx. 0.22 mol) to the stirred suspension at room temperature. The addition should be done cautiously as it is an exothermic reaction.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 dichloromethane:methanol eluent system.

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Neutralize the reaction mixture by the dropwise addition of glacial acetic acid until the pH is approximately 7. A white precipitate will form.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting slurry, add 100 mL of deionized water and stir for 30 minutes.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 30 mL).

-

Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield and Purity:

-

Yield: 75-85%

-

Appearance: White to off-white solid

-

Purity (by HPLC): >98%

-

Melting Point (estimated): 185-190 °C

Part 2: Chlorination of 2-Ethyl-5-methylpyrimidin-4(1H)-one

The conversion of the pyrimidinone to the corresponding 4-chloropyrimidine is a critical activation step. This is typically achieved using a dehydrating chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common and effective reagent.[4][5]

Protocol 2: Synthesis of 4-Chloro-2-ethyl-5-methylpyrimidine

This protocol describes the chlorination of 2-ethyl-5-methylpyrimidin-4(1H)-one using phosphorus oxychloride. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by chloride.

Materials and Reagents:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 2-Ethyl-5-methylpyrimidin-4(1H)-one | N/A | 138.17 | 1.0 |

| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 5.0 |

| N,N-Dimethylaniline | 121-69-7 | 121.18 | 0.1 (catalytic) |

| Toluene | 108-88-3 | 92.14 | Solvent (for workup) |

| Ice | 7732-18-5 | 18.02 | For quenching |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | For neutralization |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | For drying |

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-ethyl-5-methylpyrimidin-4(1H)-one (6.9 g, 0.05 mol).

-

Carefully add phosphorus oxychloride (23 mL, 0.25 mol) to the flask.

-

Add a catalytic amount of N,N-dimethylaniline (0.6 mL, approx. 5 mmol).

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. Monitor the reaction by TLC (7:3 hexanes:ethyl acetate) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then carefully pour it slowly onto crushed ice (approx. 200 g) with vigorous stirring in a large beaker. This quenching step is highly exothermic.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with toluene (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield and Purity:

-

Yield: 80-90%

-

Appearance: Colorless to pale yellow oil or low-melting solid

-

Purity (by GC-MS): >97%

-

Boiling Point (estimated): 90-95 °C at 10 mmHg

Part 3: Synthesis of a Model Anilinopyrimidine Fungicide

The final step in the synthesis of anilinopyrimidine fungicides is the nucleophilic aromatic substitution (SNA_r_) of the 4-chloro group with a substituted aniline. The electron-withdrawing nature of the pyrimidine ring facilitates this reaction.[6][7]

Protocol 3: Synthesis of N-Phenyl-2-ethyl-5-methylpyrimidin-4-amine

This protocol provides a general method for the amination of 4-chloro-2-ethyl-5-methylpyrimidine with aniline as a model substrate.

Materials and Reagents:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 4-Chloro-2-ethyl-5-methylpyrimidine | N/A | 156.61 | 1.0 |

| Aniline | 62-53-3 | 93.13 | 1.2 |

| 2-Propanol | 67-63-0 | 60.10 | Solvent |

| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | catalytic |

| Saturated Sodium Bicarbonate Solution | N/A | N/A | For workup |

| Ethyl Acetate | 141-78-6 | 88.11 | For extraction |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | For drying |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 4-chloro-2-ethyl-5-methylpyrimidine (7.8 g, 0.05 mol) in 2-propanol (50 mL).

-

Add aniline (5.5 mL, 0.06 mol) to the solution.

-

Add a few drops of concentrated hydrochloric acid as a catalyst.

-

Heat the reaction mixture to reflux (approximately 82 °C) for 4-6 hours. Monitor the reaction by TLC (8:2 hexanes:ethyl acetate).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.

Expected Yield and Purity:

-

Yield: 85-95%

-

Appearance: White to off-white crystalline solid

-

Purity (by HPLC): >98%

-

Melting Point (estimated): 110-115 °C

Data Summary

| Compound | Stage | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield | Physical State |

| 2-Ethyl-5-methylpyrimidin-4(1H)-one | Intermediate 1 | C₇H₁₀N₂O | 138.17 | 75-85% | White solid |

| 4-Chloro-2-ethyl-5-methylpyrimidine | Intermediate 2 | C₇H₉ClN₂ | 156.61 | 80-90% | Colorless oil |

| N-Phenyl-2-ethyl-5-methylpyrimidin-4-amine | Final Product | C₁₃H₁₅N₃ | 213.28 | 85-95% | Crystalline solid |

Reaction Mechanisms

Caption: Proposed reaction mechanisms for the key synthetic steps.

Note: Placeholder image URLs are used in the DOT script. In a real application, these would be replaced with actual chemical structure diagrams.

Conclusion

The protocols outlined in this application note provide a robust and efficient pathway for the synthesis of anilinopyrimidine fungicides using 2-ethyl-5-methylpyrimidin-4(1H)-one as a key intermediate. The synthesis of the pyrimidinone core via cyclocondensation, followed by activation through chlorination and subsequent nucleophilic aromatic substitution, represents a versatile and scalable approach for accessing a wide range of agrochemically relevant molecules. By understanding the underlying principles and carefully controlling the reaction parameters as described, researchers can reliably produce these valuable compounds for further investigation and development.

References

-

Campagne, J.-M., et al. (2012). A NaOH catalyzed rearrangement of propargylic hydroxylamines allows a highly stereoselective access to Cbz-protected β-enaminones. A subsequent synthesis of pyrimidines shows the synthetic potential of these β-enaminones. The Journal of Organic Chemistry, 77(20), 9205-9220. Available at: [Link]

-

Movassaghi, M., & Hill, M. D. (2006). Single-Step Synthesis of Pyrimidine and Quinazoline Derivatives. Journal of the American Chemical Society, 128(44), 14254–14255. Available at: [Link]

- BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. BenchChem.

-

Li, W., et al. (2016). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 21(7), 945. Available at: [Link]

- Zhang, L., et al. (2019). Novel Substituted Anilinopyrimidine Compounds: Design, Synthesis, and Fungicidal Activity. Chinese Journal of Chemistry, 37(11), 1157-1164.

- Taleli, L. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.

-

Al-Zaydi, K. M. (2010). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 15(6), 4359–4368. Available at: [Link]

-

Al-Zaydi, K. M. (2010). Beta-enamino esters in heterocyclic synthesis: synthesis of pyrazolone and pyridinone derivatives. PubMed. Available at: [Link]

-

Chen, Q., et al. (2014). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 19(12), 20496–20508. Available at: [Link]

- ChemRxiv. (2025). Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. ChemRxiv.

- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Advances, 8(30), 16812-16817.

- ResearchGate. (n.d.). Reagents and conditions: (i) DMF, POCl3, 60 °C; (ii) ethyl...

-

Wu, L., et al. (2019). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Molecules, 24(17), 3175. Available at: [Link]

-

Li, X., et al. (2022). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. Molecules, 27(19), 6598. Available at: [Link]

- precisionFDA. (n.d.).

-

Li, Y., et al. (2020). The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum. Journal of Fungi, 6(4), 289. Available at: [Link]

-

Ivanova, Y., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6339. Available at: [Link]

-

Wang, X., & Zhang, L.-Z. (2012). Methyl 3-aminobut-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1930. Available at: [Link]

- Google Patents. (n.d.). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

-

Slaninova, J., et al. (2020). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 25(21), 5183. Available at: [Link]

- BLD Pharm. (n.d.).

- Sigma-Aldrich. (n.d.).

- ResearchGate. (2012). (PDF) Methyl 3-aminobut-2-enoate.

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

- ResearchGate. (2025). Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: One-Pot Synthesis of Substituted Pyrimidin-4(3H)-ones

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogues, a class of heterocyclic compounds with significant pharmacological importance.[1][2][3] We delve into the foundational Biginelli reaction, exploring its mechanism, the critical role of catalysts, and modern advancements that have enhanced its efficiency and environmental compatibility.[1][4] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, step-by-step experimental procedures, and troubleshooting guidance to facilitate the successful synthesis and exploration of this valuable chemical scaffold.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core structure of essential biomolecules like nucleic acids (thymine, cytosine, and uracil) and several vitamins.[2] Consequently, synthetic pyrimidine derivatives, particularly substituted pyrimidin-4(3H)-ones and their 3,4-dihydro variants (DHPMs), are privileged scaffolds in drug discovery.[5] These compounds exhibit a broad spectrum of biological activities, including roles as calcium channel blockers, antihypertensive agents, anti-inflammatory agents, and anticancer therapeutics.[1][6][7][8]

A notable example is Monastrol, a DHPM derivative identified as a potent and cell-permeable inhibitor of the mitotic kinesin Eg5, making it a valuable lead compound in the development of novel anticancer drugs.[4][7] The high demand for diverse libraries of these compounds for high-throughput screening necessitates efficient, robust, and scalable synthetic methods.[5][9] One-pot, multi-component reactions (MCRs) are exceptionally well-suited for this purpose, offering advantages in terms of operational simplicity, reduced waste, and higher atom economy compared to traditional multi-step syntheses.[5][10]

The Foundational Biginelli Reaction: Mechanism and Catalysis

In 1893, the Italian chemist Pietro Biginelli reported a straightforward, one-pot acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea.[1][11][12] This powerful three-component reaction, now known as the Biginelli reaction, remains the most prevalent and practical method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones.[1][11]

Accepted Reaction Mechanism

The reaction proceeds through a series of bimolecular steps. While several pathways have been debated, the most widely accepted mechanism, often called the "iminium mechanism," involves the following key transformations under acidic conditions[1][13][14]:

-

Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea. This forms a hemiaminal, which readily dehydrates to generate a highly electrophilic N-acyliminium ion intermediate.[14][15]

-

Nucleophilic Addition: The β-ketoester, existing in equilibrium with its enol tautomer, acts as the key nucleophile. The enol attacks the electrophilic iminium ion.[14]

-

Cyclization and Dehydration: The final step involves an intramolecular nucleophilic attack by the free amine of the ureide moiety onto the ketone carbonyl group, followed by dehydration to yield the stable, six-membered dihydropyrimidine ring.[1][14]

Caption: The accepted N-acyliminium ion pathway for the Biginelli reaction.

The Critical Role of the Catalyst

The classic Biginelli protocol, using a strong mineral acid like HCl, often suffers from low yields, especially with sterically hindered or sensitive aldehydes.[7] This limitation has driven extensive research into more effective catalysts. Both Brønsted and Lewis acids are now widely employed to improve reaction rates and yields.[1][11][16]

-

Brønsted Acids: Protic acids like p-toluenesulfonic acid (p-TsOH), sulfamic acid, and various heteropolyacids are effective and often milder than HCl.[17][18][19]

-

Lewis Acids: A vast array of Lewis acids have proven highly efficient. These include metal triflates (e.g., Yb(OTf)₃, Sc(OTf)₃), metal halides (e.g., FeCl₃, InCl₃, CuCl₂), and metal nitrates.[13][16][18][20] Lewis acids are believed to activate the aldehyde carbonyl group towards nucleophilic attack by the urea.[16]

Modern approaches also utilize solid-supported catalysts, such as clays (Montmorillonite-KSF) or functionalized silica, which offer the advantages of easy separation, recovery, and recyclability, aligning with the principles of green chemistry.[18][20][21]

Application Protocol: Microwave-Assisted Synthesis of Monastrol

This protocol details the efficient synthesis of (±)-Monastrol, a biologically active 3,4-dihydropyrimidin-2(1H)-thione, utilizing microwave irradiation to accelerate the reaction.[4] Microwave-assisted synthesis offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles.[4][17][22]

Objective: To synthesize (±)-Monastrol via a one-pot, three-component Biginelli condensation under microwave irradiation.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Quantity |

| 3-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 1.0 | 122 mg |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 1.0 | 130 mg (128 µL) |

| Thiourea | CH₄N₂S | 76.12 | 1.5 | 114 mg |

| Sulfamic Acid | H₃NO₃S | 97.09 | 0.2 (20 mol%) | 19 mg |

| Ethanol (95%) | C₂H₅OH | 46.07 | - | ~15 mL |

| Deionized Water | H₂O | 18.02 | - | As needed |

| Microwave Reaction Vial | - | - | - | 10 mL |

| Magnetic Stir Bar | - | - | - | 1 |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of Monastrol.

Step-by-Step Procedure

-

Reagent Combination: To a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add 3-hydroxybenzaldehyde (122 mg, 1.0 mmol), ethyl acetoacetate (130 mg, 1.0 mmol), thiourea (114 mg, 1.5 mmol), and sulfamic acid (19 mg, 0.2 mmol).[17]

-

Solvent Addition (Optional but Recommended): Add a minimal amount of 95% ethanol (~1-2 mL) to create a slurry. While some protocols are solvent-free, a small amount of a polar solvent can improve energy absorption from the microwave field.[9]

-

Microwave Irradiation: Securely cap the reaction vial. Place it in the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture with stirring for 10 minutes at a constant temperature of 120°C.[9][23] Safety Note: Monitor the internal pressure during the reaction. Ensure the temperature does not significantly overshoot the setpoint.

-

Product Precipitation: After the irradiation cycle is complete, carefully remove the hot vial and allow it to cool to room temperature. Subsequently, place the vial in an ice-water bath for approximately 20-30 minutes to maximize precipitation of the product.[9]

-

Isolation and Washing: Collect the solid precipitate by vacuum filtration using a Hirsch or Büchner funnel. Wash the solid thoroughly with a small amount of ice-cold water to remove any unreacted thiourea and catalyst, followed by a wash with ice-cold 95% ethanol to remove other soluble impurities.[17][22]

-

Purification: Transfer the crude solid to a small Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat gently until the solid is nearly all dissolved. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization. Filter the purified crystals, wash with a minimal amount of ice-cold ethanol, and dry under vacuum.[9][17]

-

Characterization: Determine the final yield and characterize the product. The expected product is 5-(ethoxycarbonyl)-4-(3-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione.

Scope and Versatility of the Reaction

The one-pot Biginelli reaction is highly versatile, accommodating a wide range of substrates. The choice of each of the three components allows for the generation of large, diverse libraries of pyrimidine derivatives.

| Component | Examples | Typical Yields | Notes and Considerations |

| Aldehyde | Aromatic (electron-donating or -withdrawing), Heterocyclic (e.g., furfural), Aliphatic[12][24] | 70-95% | Aromatic aldehydes generally give excellent yields. Aliphatic aldehydes can sometimes result in lower yields under classical conditions but perform well with modern catalysts or microwave heating.[7][24] |

| β-Dicarbonyl | Ethyl acetoacetate, Methyl acetoacetate, Acetylacetone, Barbituric acid derivatives[25] | 65-90% | The use of different β-dicarbonyl compounds allows for variation at positions 5 and 6 of the pyrimidine ring. Cyclic dicarbonyls can be used to generate spiro-fused heterocycles.[25] |

| Urea/Thiourea | Urea, Thiourea, N-methylurea, Guanidine[14][22] | 75-95% | Thiourea is commonly used to produce the corresponding pyrimidine-2-thiones, which are also biologically important.[7] Guanidine can be used to synthesize 2-aminodihydropyrimidines.[22] |

Yields are representative and highly dependent on the specific substrates, catalyst, and reaction conditions used.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield | Inappropriate or inactive catalyst. | Ensure the catalyst is fresh and suitable for the substrates. Both Brønsted and Lewis acids are effective; consider screening a few options (e.g., p-TsOH, FeCl₃, Yb(OTf)₃).[21] |

| Insufficient heating or reaction time. | For conventional heating, ensure the mixture is refluxing. For microwave synthesis, try increasing the irradiation time or temperature moderately (e.g., to 130°C).[23] | |

| Reaction Stalled | Catalyst deactivation. | The catalyst may be sensitive to moisture or degraded. Use a freshly opened or properly stored catalyst. For solid catalysts, check for leaching or fouling.[21] |

| Poor solubility of reactants. | While many protocols are solvent-free, adding a small amount of a high-boiling polar solvent like ethanol, acetonitrile, or DMF can improve homogeneity and reaction rates.[21] | |

| Formation of Side Products | Self-condensation of the aldehyde or ketoester. | This is more common under harsh acidic or basic conditions. Use a milder catalyst or optimize the catalyst loading (typically 10-20 mol%).[16][21] |

| Difficulty in Purification | Product is an oil or does not crystallize easily. | If recrystallization fails, purification by column chromatography (silica gel, typically with a hexane/ethyl acetate eluent system) is a reliable alternative.[18] |

Conclusion

The one-pot synthesis of substituted pyrimidin-4(3H)-ones via the Biginelli reaction and its modern variants represents a powerful and highly efficient strategy in synthetic and medicinal chemistry. By leveraging optimized catalysts, microwave irradiation, and solvent-free conditions, researchers can rapidly access diverse libraries of these pharmacologically significant heterocycles. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this classic, yet continually evolving, multi-component reaction.

References

-

Biginelli reaction - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

-

Gong, Y., & Li, Z. (2020). Catalyzed and non-catalyzed synthesis of bioactive monastrol. SciELO. Retrieved February 12, 2026, from [Link]

-

Studylib. (n.d.). Biginelli Reaction: Microwave-Assisted Synthesis Lab. Retrieved February 12, 2026, from [Link]

- Pai, S. R., et al. (2011). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Asian Journal of Chemistry, 23(12), 5217-5219.

-

Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved February 12, 2026, from [Link]

-

J&K Scientific LLC. (2021). Biginelli Reaction. Retrieved February 12, 2026, from [Link]

- Felluga, F., et al. (2018).

-

Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. Retrieved February 12, 2026, from [Link]

-

RSC Publishing. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. Retrieved February 12, 2026, from [Link]

- Taylor & Francis Online. (2022). Recent advances for the synthesis of dihydropyrimidines through Biginelli-like reactions based on in situ prepared aldehydes.

- Kumar, S., et al. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 25(22), 5865-5881.

- Kappe, C. O. (2005). Microwave Multicomponent Synthesis. In Microwaves in Organic Synthesis (pp. 549-584). Wiley-VCH.

-

Scilit. (2023). Synthesis of Biginelli Compounds using Microwave-Assisted Methods. Retrieved February 12, 2026, from [Link]

- Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888.

-

ResearchGate. (n.d.). Mechanism of Biginelli reaction. Retrieved February 12, 2026, from [Link]

- MDPI. (2021). Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. Molecules, 26(16), 4983.

-

SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved February 12, 2026, from [Link]

- Ahmed, O., et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(4), 103-108.

-

ResearchGate. (2022). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved February 12, 2026, from [Link]

- Arkivoc. (2006). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2006(13), 163-172.

- PubMed Central. (2018). Synthesis and antitumoral activity of novel analogues monastrol–fatty acids against glioma cells. MedChemComm, 9(8), 1363-1371.

-

Semantic Scholar. (2013). Synthesis and biological activity of some pyrimidine derivatives. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2022). An overview on synthesis and biological activity of pyrimidines. Retrieved February 12, 2026, from [Link]

- MDPI. (2012). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 17(10), 12204-12245.

-

Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide. Retrieved February 12, 2026, from [Link]

- Asian Journal of Applied Chemistry Research. (2021). A Review on Recent One Pot Multi-Component Synthesis and Biological Properties of a Class of New Class of Chromenes, Coumarines, Chromeno-Pyrimidines, Pyrido-Pyrimidine and Quinazoline Heterocycles. 8(4), 1-15.

- PubMed Central. (2020). Monastrol derivatives: in silico and in vitro cytotoxicity assessments. Research in Pharmaceutical Sciences, 15(4), 362-374.

- PubMed Central. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(10), 6825-6829.

-

ResearchGate. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. Retrieved February 12, 2026, from [Link]

- Chemical Methodologies. (2023). Synthesis of 3,4-dihydropyrimidin-2-(1H)

- Scientific Research Publishing. (2022). One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate. International Journal of Organic Chemistry, 12(1), 11-27.

- PubMed. (2018). Synthesis and antitumoral activity of novel analogues monastrol-fatty acids against glioma cells. MedChemComm, 9(8), 1363-1371.

- RSC Publishing. (2016). One-pot synthesis of 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives. RSC Advances, 6(96), 93765-93769.

- PubMed Central. (2022). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 27(13), 4242.

-

YouTube. (2021). Biginelli Reaction. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (n.d.). Catalysts and conditions for Biginelli reaction. Retrieved February 12, 2026, from [Link]

Sources

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. studylib.net [studylib.net]

- 10. journalajacr.com [journalajacr.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Biginelli Reaction [organic-chemistry.org]

- 14. jk-sci.com [jk-sci.com]

- 15. m.youtube.com [m.youtube.com]

- 16. scielo.br [scielo.br]

- 17. asianpubs.org [asianpubs.org]

- 18. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]

- 19. Synthesis and antitumoral activity of novel analogues monastrol–fatty acids against glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. arts.units.it [arts.units.it]

- 23. Microwave Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Systematic Approach to Selecting Recrystallization Solvents for 2-Ethyl-5-methylpyrimidinone

Abstract

Introduction: The Central Role of the Solvent

Recrystallization is a purification process that involves dissolving an impure solid in a suitable solvent at an elevated temperature and then allowing the pure compound to crystallize as the solution cools.[3][4] The underlying principle is that the solubility of most solids increases with temperature.[1][3] An ideal recrystallization solvent will exhibit the following characteristics:

-

High Solvency at Elevated Temperatures: The solvent should readily dissolve the compound of interest when hot.[1][4]

-

Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent when cold, allowing for maximum recovery of the purified crystals.[1][5]

-

Differential Solubility of Impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[5]

-

Chemical Inertness: The solvent must not react with the compound being purified.[4][5]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[4][5]

Predicted Physicochemical Properties of 2-Ethyl-5-methylpyrimidinone

To make an informed choice of initial screening solvents, we must first predict the properties of the target molecule. The structure of 2-ethyl-5-methylpyrimidinone contains a polar pyrimidinone core capable of hydrogen bonding, along with nonpolar ethyl and methyl groups.

-

Polarity: The pyrimidinone ring system is polar. Pyrimidine itself is soluble in water and many organic solvents.[6] The presence of the carbonyl group and nitrogen atoms in the pyrimidinone structure suggests it will engage in dipole-dipole interactions and act as a hydrogen bond acceptor.

-

Solubility: The alkyl substituents (ethyl and methyl) will increase the molecule's lipophilicity, likely reducing its solubility in highly polar solvents like water compared to the unsubstituted pyrimidinone core, while increasing its solubility in less polar organic solvents. Studies on other pyrimidine derivatives show that solubility is highly dependent on the specific substituents and the chosen solvent.[7][8]

Based on this hybrid structure, a range of solvents from moderately polar to non-polar should be investigated.

Protocol I: Systematic Solvent Screening

This protocol outlines a small-scale, parallel approach to efficiently test a variety of solvents.[9][10][11]

Materials and Equipment

-

Crude 2-ethyl-5-methylpyrimidinone

-

A selection of candidate solvents (see Table 1)

-

Small test tubes (10x75 mm) and a test tube rack

-

Hot plate or sand bath

-

Pasteur pipettes

-

Glass stirring rod

-

Ice bath

Candidate Solvents

A diverse set of solvents should be chosen to cover a range of polarities and functionalities.

Table 1: Candidate Solvents for Recrystallization Screening

| Solvent | Class | Boiling Point (°C) | Polarity Index | Key Characteristics |

| Water | Polar Protic | 100 | 10.2 | Excellent for highly polar compounds; may require a co-solvent. |

| Ethanol | Polar Protic | 78 | 5.2 | Good general-purpose solvent for moderately polar compounds.[12] |

| Isopropanol | Polar Protic | 82 | 4.3 | Similar to ethanol but slightly less polar.[12] |

| Ethyl Acetate | Polar Aprotic | 77 | 4.4 | Good for compounds of intermediate polarity.[12] |

| Acetone | Polar Aprotic | 56 | 5.1 | Strong solvent, may be too effective at room temperature.[12] |

| Toluene | Non-polar | 111 | 2.4 | Effective for less polar compounds, higher boiling point.[13] |

| Heptane | Non-polar | 98 | 0.1 | Often used as an anti-solvent with a more polar solvent.[13] |

Note: Data compiled from various sources.[12][13][14][15][16]

Screening Procedure

The following steps should be performed for each candidate solvent.

-

Initial Solubility Test (Cold):

-

Place approximately 20-30 mg of crude 2-ethyl-5-methylpyrimidinone into a small test tube.

-

Add the solvent dropwise (starting with ~0.5 mL) at room temperature.

-

Vigorously mix the contents by flicking the tube.[11]

-

Observation:

-

If the solid dissolves completely, the solvent is unsuitable for single-solvent recrystallization. (Result: Poor)

-

If the solid is completely insoluble, proceed to the next step. (Result: Promising)

-

If the solid is partially soluble, proceed to the next step. (Result: Promising)

-

-

-

Solubility Test (Hot):

-

Heat the test tube containing the suspension in a sand bath or on a hot plate.

-

Bring the solvent to a gentle boil.

-

If the solid does not dissolve, add more solvent dropwise until a clear solution is obtained. Be careful not to add a large excess.

-

Observation:

-

If the solid dissolves completely, the solvent is a good candidate. (Result: Good)

-

If a large volume of solvent is required or the solid remains insoluble, the solvent is unsuitable. (Result: Poor)

-

-

-

Crystallization Test (Cooling):

-

Remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb the sample.[17]

-

Once at room temperature, place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.[11]

-

Observation:

-

If abundant, well-formed crystals appear, the solvent is an excellent candidate. (Result: Excellent)

-

If only a few crystals form, recovery will be poor. (Result: Fair)

-

If the compound "oils out" (forms a liquid layer), the solvent is not ideal. A lower polarity solvent or a solvent pair may be needed.

-

If no crystals form, try scratching the inside of the test tube with a glass rod to induce nucleation.[11] If this fails, the compound is too soluble. (Result: Poor)

-

-

Workflow for Solvent Screening

Sources

- 1. edu.rsc.org [edu.rsc.org]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mt.com [mt.com]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. scribd.com [scribd.com]

- 10. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. www1.chem.umn.edu [www1.chem.umn.edu]

- 14. scribd.com [scribd.com]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 17. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Propionamidine and Ethyl 2-Methylacetoacetate Condensation

Welcome to the technical support center for the condensation reaction between propionamidine and ethyl 2-methylacetoacetate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize this important pyrimidine synthesis. Here, we provide in-depth, experience-based answers to common questions and troubleshooting scenarios to help you maximize your reaction yield and purity.

Section 1: Reaction Fundamentals

Understanding the underlying principles of the reaction is the first step toward optimization. This section covers the core mechanistic details and the roles of each component.

Q1: What is the expected product and reaction mechanism for this condensation?

The condensation of propionamidine with a β-ketoester like ethyl 2-methylacetoacetate is a classic method for pyrimidine ring synthesis, often referred to as a Pinner-type synthesis.[1][2] The expected product is 2-ethyl-5,6-dimethyl-4(3H)-pyrimidinone .

The reaction proceeds through a base-catalyzed mechanism involving several key steps:

-

Enolate Formation: A base abstracts an acidic α-proton from the ethyl 2-methylacetoacetate to form an enolate.

-

Nucleophilic Attack: The nucleophilic nitrogen of the propionamidine attacks the carbonyl carbon of the ester group on the β-ketoester.

-

Cyclization: An intramolecular nucleophilic attack occurs where the second nitrogen of the amidine attacks the ketone carbonyl carbon.

-

Dehydration: The resulting tetrahedral intermediate eliminates two molecules of water and one molecule of ethanol to form the stable, aromatic pyrimidinone ring.

Sources

Technical Support Center: Troubleshooting Low Solubility of Alkyl-Substituted Pyrimidinones

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with alkyl-substituted pyrimidinones. This guide is designed to provide you with practical, in-depth troubleshooting strategies and answers to frequently asked questions regarding the often-challenging solubility of this important class of compounds. Our goal is to empower you with the scientific rationale behind each experimental choice, enabling you to overcome solubility hurdles and advance your research.

Introduction: The Solubility Challenge of Alkyl-Substituted Pyrimidinones

Alkyl-substituted pyrimidinones are a cornerstone in medicinal chemistry due to their diverse biological activities. However, their molecular structure often presents significant solubility challenges. The planar, aromatic pyrimidine core, combined with lipophilic alkyl substituents, can lead to strong crystal lattice forces and poor interactions with aqueous media, hindering dissolution and subsequent experimental evaluation.[1][2] This guide will walk you through a systematic approach to diagnose and resolve these solubility issues.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

Here we address some of the most common initial questions encountered when working with these compounds.

Q1: Why is my newly synthesized alkyl-substituted pyrimidinone insoluble in aqueous buffers?

A1: The low aqueous solubility of these compounds typically arises from a combination of factors inherent to their molecular structure.[1] These include:

-

A rigid, planar aromatic ring system: This promotes strong intermolecular π-π stacking in the solid state, which requires significant energy to overcome during dissolution.[1]

-

Lipophilic alkyl substituents: These groups increase the overall nonpolar character of the molecule, making it less favorable to interact with polar water molecules.

-

Limited polar functional groups: A lack of hydrogen bond donors and acceptors reduces favorable interactions with water.[1]

Q2: How does pH dramatically affect the solubility of my pyrimidinone derivative?

A2: The pH of your solvent can be a powerful tool for manipulating solubility, especially if your compound has ionizable functional groups.[3][4] The pyrimidine ring itself is weakly basic.[1]

-

In acidic conditions (low pH): The nitrogen atoms in the pyrimidine ring can become protonated, forming a more soluble cationic species.[1]

-

In basic conditions (high pH): If your molecule contains acidic functional groups (e.g., a phenol or carboxylic acid), increasing the pH will deprotonate these groups, forming a more soluble anionic species. It is critical to determine the pKa of your compound to effectively use pH for solubility enhancement.[1]

Q3: I've tried dissolving my compound in my standard aqueous buffer with no success. What are the immediate next steps?

A3: When initial attempts in a standard buffer fail, a systematic approach is best.

-

pH Screening: First, attempt to dissolve small amounts of your compound in a series of buffers with a wide pH range (e.g., pH 2, 5, 7.4, and 9) to quickly assess the impact of ionization.[1]

-

Introduce a Co-solvent: If pH adjustment alone is insufficient, the next step is to introduce a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) or ethanol are common starting points.[1][5]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols for systematically addressing and overcoming low solubility.

Guide 1: Systematic Solvent and pH Screening

This is the foundational experiment to characterize the solubility of your compound.

-

Preparation: Prepare a series of small, clear vials. In each, place a pre-weighed, small amount of your alkyl-substituted pyrimidinone (e.g., 1 mg).

-

pH Screening:

-

To separate vials, add a fixed volume (e.g., 1 mL) of buffers at different pH values (e.g., 2.0, 4.0, 6.0, 7.4, 9.0).

-

Vortex each vial vigorously for 1-2 minutes.

-

Visually inspect for dissolution.

-

-

Co-solvent Titration (for promising pH values):

-

Take the vial with the best (even if incomplete) dissolution from the pH screen.

-

Add a water-miscible organic co-solvent (e.g., DMSO, ethanol, propylene glycol) dropwise while vortexing.[5][6]

-

Continue adding the co-solvent until the compound fully dissolves. Record the approximate percentage of co-solvent required.

-

-

Data Analysis: Record your observations in a table to identify the optimal pH and the required co-solvent concentration.

| Compound ID | pH of Buffer | Visual Solubility (Aqueous) | Co-solvent Added | % Co-solvent for Dissolution |

| XYZ-123 | 2.0 | Insoluble | DMSO | ~15% |

| XYZ-123 | 7.4 | Insoluble | DMSO | ~25% |

| XYZ-123 | 9.0 | Slight Suspension | DMSO | ~10% |

The following diagram illustrates the decision-making process for initial solubility troubleshooting.

Caption: Initial troubleshooting workflow for low solubility.

Guide 2: Advanced Solubilization Techniques